
1-(3-bromobenzoyl)-4-(2-furylmethyl)piperazine
Übersicht
Beschreibung
1-(3-bromobenzoyl)-4-(2-furylmethyl)piperazine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a piperazine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Wirkmechanismus
The mechanism of action of 1-(3-bromobenzoyl)-4-(2-furylmethyl)piperazine is not fully understood, but studies have suggested that it may act through a range of different pathways. In neuroscience, this compound has been found to inhibit the release of neurotransmitters by blocking calcium channels and reducing intracellular calcium levels. In cancer research, studies have shown that 1-(3-bromobenzoyl)-4-(2-furylmethyl)piperazine induces apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways.
Biochemical and Physiological Effects:
1-(3-bromobenzoyl)-4-(2-furylmethyl)piperazine has been found to exhibit a range of biochemical and physiological effects, including inhibitory effects on neurotransmitter release, antitumor activity, and anti-inflammatory effects. Additionally, this compound has been found to exhibit antioxidant and antifungal activity, making it a potential candidate for the development of new treatments for fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-bromobenzoyl)-4-(2-furylmethyl)piperazine in lab experiments include its potential applications in a range of scientific research areas, its ability to exhibit a range of biological activities, and its relative ease of synthesis. However, limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1-(3-bromobenzoyl)-4-(2-furylmethyl)piperazine. One area of research could focus on further elucidating the compound's mechanism of action, particularly in neuroscience and cancer research. Additionally, further studies could explore the potential use of this compound in drug discovery, particularly in the development of new treatments for neurological disorders and cancer. Finally, future research could explore the potential use of 1-(3-bromobenzoyl)-4-(2-furylmethyl)piperazine in combination with other drugs or therapies to enhance its efficacy and reduce potential toxicity.
Wissenschaftliche Forschungsanwendungen
1-(3-bromobenzoyl)-4-(2-furylmethyl)piperazine has been studied for its potential applications in a range of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to exhibit inhibitory effects on the release of neurotransmitters, making it a potential candidate for the development of new treatments for neurological disorders such as Parkinson's disease and epilepsy. In cancer research, studies have shown that 1-(3-bromobenzoyl)-4-(2-furylmethyl)piperazine has antitumor activity against a range of cancer cell lines, making it a potential candidate for the development of new cancer therapies. Additionally, this compound has been studied for its potential use in drug discovery, as it has been found to exhibit a range of biological activities that could be used to develop new drugs.
Eigenschaften
IUPAC Name |
(3-bromophenyl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c17-14-4-1-3-13(11-14)16(20)19-8-6-18(7-9-19)12-15-5-2-10-21-15/h1-5,10-11H,6-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROJYAIIEUBMAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(5-chloro-2-thienyl)methyl]-N-cyclohexyl-1-piperazinecarboxamide](/img/structure/B4736926.png)
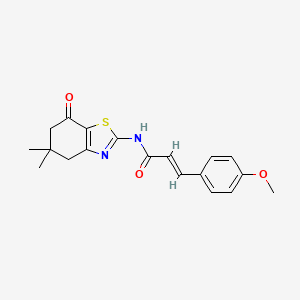
![6-amino-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-1-(4-methylphenyl)-4(1H)-pyrimidinone](/img/structure/B4736940.png)
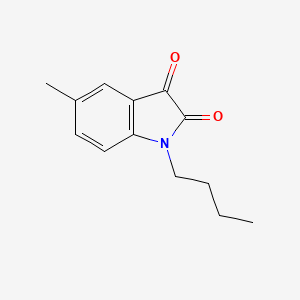
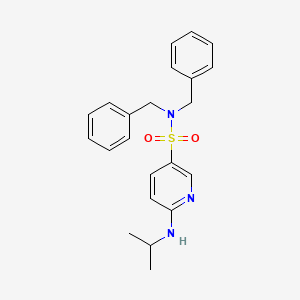
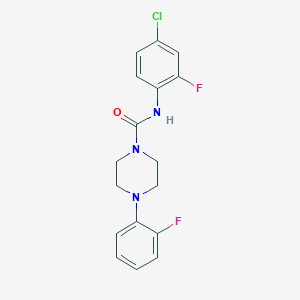
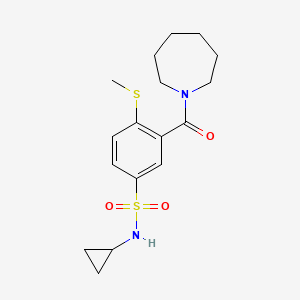
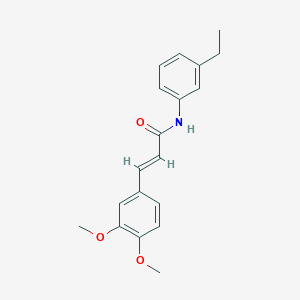
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3,5-dihydroxybenzohydrazide](/img/structure/B4736993.png)
![4-[4-(4-methoxyphenyl)-1-piperazinyl]-6,8-dimethyl-2-(trifluoromethyl)quinazoline](/img/structure/B4736996.png)
![methyl 1-[(4-bromo-2-chlorophenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B4736997.png)
![N-(5-methyl-3-isoxazolyl)-4-({[(4-nitrophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4737008.png)
![N-(tetrahydro-2-furanylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4737014.png)
![2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-phenylethyl)acetamide](/img/structure/B4737018.png)